molecular formula C9H7NO3 B13698620 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile

6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile

Cat. No.: B13698620
M. Wt: 177.16 g/mol
InChI Key: WTCTWWDBEQIMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzo[d][1,3]dioxole, featuring a methoxy group at the 6-position and a carbonitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile typically involves the reaction of 6-methoxybenzo[d][1,3]dioxole with a suitable nitrile source under specific conditions. One common method involves the use of cyanogen bromide (BrCN) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine or amide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: 6-Methoxybenzo[d][1,3]dioxole-4-carboxylic acid.

    Reduction: 6-Methoxybenzo[d][1,3]dioxole-4-amine.

    Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile: Similar structure but with the nitrile group at the 5-position.

    6-Methoxybenzo[d][1,3]dioxole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    6-Methoxybenzo[d][1,3]dioxole-4-amine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

6-methoxy-1,3-benzodioxole-4-carbonitrile

InChI

InChI=1S/C9H7NO3/c1-11-7-2-6(4-10)9-8(3-7)12-5-13-9/h2-3H,5H2,1H3

InChI Key

WTCTWWDBEQIMPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OCO2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.